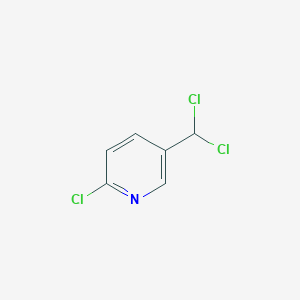

2-Chloro-5-(dichloromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(dichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTIMXPPHQSLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344176 | |

| Record name | 2-chloro-5-(dichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72637-18-4 | |

| Record name | 2-chloro-5-(dichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Linchpin Building Block in Synthetic Chemistry

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

2-Chloro-5-(chloromethyl)pyridine, bearing the CAS Number 70258-18-3, is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those engaged in agrochemical and pharmaceutical research. Its structure, featuring a reactive chloromethyl group and a chlorinated pyridine ring, offers two distinct points for chemical modification, making it a versatile synthon for constructing more complex molecular architectures.

It is important to note a potential point of confusion for researchers. This guide pertains to CAS number 70258-18-3, which is chemically defined as 2-Chloro-5-(chloro methyl)pyridine. The related structure, 2-Chloro-5-(di chloromethyl)pyridine, corresponds to a different chemical entity (CAS 72637-18-4) and is not the subject of this document.

The strategic importance of this molecule was first underscored by its role as a key intermediate in the synthesis of neonicotinoid insecticides, most notably Imidacloprid.[1][2] However, its utility has since expanded, with contemporary research demonstrating its value in the development of novel therapeutic agents, including potential antimicrobial and antimalarial compounds.[3] This guide provides an in-depth exploration of the core chemical principles of 2-Chloro-5-(chloromethyl)pyridine, from its synthesis and characteristic reactivity to its practical application in research and development, grounded in established scientific literature.

Physicochemical & Structural Characteristics

A thorough understanding of a compound's physical and structural properties is fundamental to its effective use in a laboratory setting. 2-Chloro-5-(chloromethyl)pyridine is typically encountered as a white to light yellow crystalline solid or powder.[4] Its crystal structure has been elucidated by X-ray diffraction, revealing a nearly planar molecule.[2][5] In the solid state, molecules form dimers stabilized by weak intermolecular C—H···N hydrogen bonds.[1][2]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 70258-18-3 | [4][6] |

| Molecular Formula | C₆H₅Cl₂N | [4][6] |

| Molecular Weight | 162.01 g/mol | [4][6] |

| Appearance | White or Colorless to Light yellow powder/lump | [4] |

| Melting Point | 37-42 °C | [2][4] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2] |

| Storage Conditions | Refrigerate (0-10°C) under an inert atmosphere | [4] |

Synthesis Trajectories: A Critical Evaluation

Several synthetic routes to 2-Chloro-5-(chloromethyl)pyridine have been reported, each with distinct advantages and disadvantages regarding scalability, cost, and safety. The choice of a particular pathway is often dictated by the availability of starting materials and the desired scale of production.

Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine

This is a common and direct laboratory-scale method involving the conversion of a primary alcohol to an alkyl chloride.

-

Reaction Principle: The hydroxyl group of 2-chloro-5-(hydroxymethyl)pyridine is substituted with a chlorine atom using a chlorinating agent, typically thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This mechanism ensures a clean conversion with easily removable byproducts.

-

Workflow Diagram:

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine via thionyl chloride chlorination.

-

Detailed Protocol: [7]

-

To a stirred mixture of thionyl chloride (87.4 g) in 1,2-dichloroethane (100 ml), add a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml) dropwise over 30 minutes. Maintain the temperature between 5-20°C using a water bath.

-

Stir the resulting mixture at room temperature for 90 minutes.

-

Heat the mixture to reflux and maintain for 4.5 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

Dilute the residue with chloroform (200 ml) and water (60 ml).

-

Carefully add sodium hydrogen carbonate (20 g) in small portions with stirring until gas evolution ceases and the aqueous layer is neutral.

-

Separate the organic layer, treat with activated carbon to decolorize, and filter.

-

Concentrate the filtrate under reduced pressure to yield the product as a yellow-brown solid.

-

Chlorination of 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives

This method is particularly suited for larger-scale industrial production, avoiding some of the drawbacks of other methods.[8]

-

Reaction Principle: This process involves a double substitution where both the alkoxy group on the pyridine ring and the alkoxy group on the side chain are replaced by chlorine. This is typically achieved using a potent chlorinating agent like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction is surprising in its efficacy, as converting 2-alkoxypyridines to 2-chloropyridines often requires harsh "Vilsmeier-Haack conditions" (POCl₃ in DMF), which are less industrially viable.[8] This patented process provides a more direct route.

-

Illustrative Protocol: [8]

-

To phosphorus oxychloride (5.1 g, 33.3 mmol), add phosphorus(V) chloride (14 g, 66.6 mmol).

-

With cooling in an ice bath, add 2-methoxy-5-methoxymethyl-pyridine (5.1 g, 33.3 mmol) in portions.

-

Heat the reaction mixture to reflux for 3 hours.

-

After cooling, concentrate the mixture in vacuo.

-

Carefully add the residue to ice water and neutralize the mixture with a 2N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Separate the organic phase, dry over sodium sulphate, filter, and concentrate to obtain the product.

-

Core Reactivity and Synthetic Utility

The dual reactivity of 2-Chloro-5-(chloromethyl)pyridine is the cornerstone of its utility as a building block. The chloromethyl group is highly susceptible to nucleophilic substitution, while the 2-chloro position on the pyridine ring can participate in various cross-coupling reactions or further nucleophilic aromatic substitution, albeit under more forcing conditions.

Nucleophilic Substitution at the Chloromethyl Group

The benzylic-like position of the chloromethyl group makes it an excellent electrophile for Sₙ2 reactions. This is the most common transformation undertaken with this molecule.

-

Mechanism & Application: A wide range of nucleophiles can displace the chloride, providing a straightforward entry into diverse chemical scaffolds. This is exemplified in the synthesis of precursors for bioactive molecules. For instance, reaction with potassium selenocyanate (KSeCN) yields 2-chloro-5-(selenocyanatomethyl)pyridine, a class of compounds investigated for antimicrobial and antitumor activities.[9]

Caption: General scheme for nucleophilic substitution at the chloromethyl position.

-

Exemplary Protocol: Synthesis of 2-Chloro-5-(selenocyanatomethyl)pyridine [9]

-

Charge a reaction flask with 2-chloro-5-(chloromethyl)pyridine (227.4 mg, 1.5 mmol) and potassium selenocyanate (432.0 mg, 3 mmol).

-

Add acetonitrile (15 mL) to dissolve the reactants.

-

Heat the mixture at 75°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate. Wash the combined organic layers with distilled water and saturated NaCl solution.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/petroleum ether 1:8, v/v) to yield the target compound.

-

Safety, Handling, and Analytical Characterization

Hazard Profile and Safe Handling

2-Chloro-5-(chloromethyl)pyridine is a hazardous substance and must be handled with appropriate precautions.[6]

-

GHS Hazards: It is classified as harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause an allergic skin reaction (H317).[6][10]

-

Handling Recommendations: [11]

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust or vapors.

-

Do not allow the substance to come into contact with eyes, skin, or clothing.

-

Wash hands thoroughly after handling.

-

The compound is moisture-sensitive and should be stored under an inert gas in a tightly sealed container in a refrigerated environment.[4]

-

Analytical Workflow

Confirming the identity and purity of 2-Chloro-5-(chloromethyl)pyridine is crucial. A multi-technique approach is recommended.

| Technique | Purpose | Expected Observations |

| Gas Chromatography (GC) | Purity assessment | A major peak corresponding to the product (>98.0% purity is commercially available[4]). |

| ¹H NMR | Structural confirmation | Signals corresponding to the aromatic protons on the pyridine ring and a characteristic singlet for the -CH₂Cl protons. |

| ¹³C NMR | Structural confirmation | Peaks for the five distinct carbon atoms in the pyridine ring and the dichloromethyl carbon. |

| Mass Spectrometry (MS) | Molecular weight verification | A molecular ion peak (M⁺) consistent with the molecular weight (162.01 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.[6] |

| FTIR Spectroscopy | Functional group identification | Vibrational bands characteristic of the C-Cl bonds and the pyridine ring structure.[6] |

Conclusion and Future Outlook

2-Chloro-5-(chloromethyl)pyridine has firmly established itself as a high-value intermediate in synthetic chemistry. Its predictable reactivity and commercial availability make it an attractive starting point for discovery programs. While its legacy is rooted in the agrochemical industry, its potential in medicinal chemistry is becoming increasingly apparent.[3] The ability to readily introduce diverse functionalities via nucleophilic substitution allows for the rapid generation of compound libraries for biological screening. Future research will likely focus on expanding its use in the synthesis of novel heterocyclic scaffolds for drug development, leveraging its robust and well-understood chemistry to accelerate the discovery of new therapeutic agents.

References

- Maurer, F., & Wuesthoff, P. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.

-

Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 25, 2026, from [Link].

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved January 25, 2026, from [Link].

-

Li, Y., et al. (2024). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. RSC Advances, 14(30), 21603-21611. [Link]

-

Feng, Z. Q., Yang, X. L., Ye, Y. F., Wang, H. Q., & Hao, L. Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 2), o366. [Link]

-

Patel, A. K., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 36(6), 1531-1536. [Link]

- Minai, M. (1984). Process for the preparation of 2-chloro-5-chloromethyl pyridine.

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

2-Chloro-5-(dichloromethyl)pyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-5-(chloromethyl)pyridine

Foreword

This technical guide is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis. It provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-Chloro-5-(chloromethyl)pyridine (CCMP), a pivotal intermediate in modern chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this versatile molecule.

Introduction and Strategic Importance

2-Chloro-5-(chloromethyl)pyridine, with the CAS Number 70258-18-3, is a halogenated pyridine derivative of significant industrial importance.[1][2] Its strategic value lies in its bifunctional nature: the chlorinated pyridine ring and the reactive chloromethyl group. This unique arrangement makes it a highly sought-after building block for the synthesis of a wide range of bioactive molecules, most notably the neonicotinoid class of insecticides.[3] Understanding the nuanced details of its molecular structure is paramount to appreciating its reactivity and unlocking its full potential in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The molecular formula of 2-Chloro-5-(chloromethyl)pyridine is C₆H₅Cl₂N, and it has a molecular weight of 162.01 g/mol .[1] The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position.

Physicochemical Data

A summary of the key physicochemical properties of 2-Chloro-5-(chloromethyl)pyridine is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine | PubChem[1] |

| CAS Number | 70258-18-3 | PubChem[1] |

| Molecular Formula | C₆H₅Cl₂N | PubChem[1] |

| Molecular Weight | 162.01 g/mol | PubChem[1] |

| Appearance | White or colorless to light yellow powder or solid | TCI[2] |

| Melting Point | 38.0 to 41.0 °C | TCI[2] |

| Boiling Point | 267.08°C (estimated) | ChemicalBook |

| Density | 1.4411 g/cm³ (estimated) | ChemicalBook |

| Solubility | Insoluble in water; soluble in DMSO and methanol | ChemicalBook |

Crystallographic Analysis

X-ray crystallographic studies have revealed that the 2-Chloro-5-(chloromethyl)pyridine molecule is nearly planar. The pyridine ring, along with the chlorine atom at the 2-position and the carbon atom of the chloromethyl group, lie almost in the same plane. This planarity influences the intermolecular interactions in the solid state, which are characterized by C-H···N hydrogen bonds, leading to the formation of dimers. This structural insight is crucial for understanding its solid-state behavior and reactivity.

Synthesis Methodologies: A Comparative Overview

The synthesis of 2-Chloro-5-(chloromethyl)pyridine can be achieved through several routes, each with its own advantages and disadvantages in terms of yield, cost, and environmental impact. The choice of a particular synthetic pathway is often dictated by the availability of starting materials and the desired scale of production.

Chlorination of 2-Chloro-5-methylpyridine

A common industrial method involves the radical chlorination of 2-chloro-5-methylpyridine. This reaction is typically initiated by UV light or a radical initiator.

Sources

Methodological & Application

Application Notes and Protocols for the Chlorination of 2-Chloro-5-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed experimental protocols for the chlorination of 2-chloro-5-methylpyridine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols furnished herein are synthesized from established industrial and academic methodologies, emphasizing safety, reproducibility, and a thorough understanding of the underlying chemical principles. This document explores two primary chlorination pathways: free-radical chlorination of the methyl substituent and electrophilic aromatic substitution on the pyridine ring.

Introduction: The Dichotomy of Chlorination on the 2-Chloro-5-Methylpyridine Scaffold

2-Chloro-5-methylpyridine presents two primary sites for chlorination: the methyl group at the 5-position and the electron-rich positions on the pyridine ring. The reaction conditions employed dictate the regioselectivity of the chlorination, leading to distinct product classes with diverse applications.

-

Free-Radical Side-Chain Chlorination: Under free-radical conditions, typically initiated by UV light or a chemical initiator, chlorination preferentially occurs at the methyl group. This reaction proceeds sequentially to yield 2-chloro-5-(chloromethyl)pyridine, 2-chloro-5-(dichloromethyl)pyridine, and ultimately 2-chloro-5-(trichloromethyl)pyridine. These chlorinated side-chain derivatives are crucial building blocks for various commercial products, including insecticides and herbicides.[1][2]

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents (a chloro group at the 2-position and a methyl group at the 5-position) direct incoming electrophiles. The chloro group is deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these electronic effects, coupled with the inherent reactivity of the pyridine ring, makes the prediction of the exact site of electrophilic chlorination complex, often resulting in a mixture of isomers. A plausible product from electrophilic chlorination is 2,6-dichloro-3-methylpyridine.

This guide will provide distinct protocols for achieving selective chlorination at either the side chain or on the aromatic ring.

Part A: Free-Radical Side-Chain Chlorination

This protocol focuses on the synthesis of 2-chloro-5-(trichloromethyl)pyridine, a key intermediate for certain herbicides.[1][3] The reaction proceeds via a free-radical mechanism, where chlorine radicals sequentially replace the hydrogen atoms of the methyl group.

Reaction Scheme: Free-Radical Side-Chain Chlorination

Caption: Sequential free-radical chlorination of the methyl group.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is adapted from methodologies described in patent literature.[1][3]

Materials and Equipment:

| Reagent/Equipment | Details | Supplier Example |

| 2-Chloro-5-methylpyridine | >98% purity | Sigma-Aldrich |

| 1,2,4-Trichlorobenzene | Anhydrous | Sigma-Aldrich |

| Chlorine gas | Anhydrous | Airgas |

| Benzoyl peroxide | 98% | Sigma-Aldrich |

| Nitrogen gas | High purity | Airgas |

| Round-bottom flask with gas inlet and outlet | 250 mL, three-necked | VWR |

| Condenser | Allihn or Liebig | VWR |

| Gas dispersion tube | Fritted glass | VWR |

| Magnetic stirrer and stir bar | VWR | |

| Heating mantle with temperature control | VWR | |

| UV lamp (optional) | High-pressure mercury lamp | Ace Glass |

| Scrubber system | Containing sodium hydroxide solution | Custom-built or commercial |

Step-by-Step Procedure:

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to a chlorine gas cylinder, a condenser, and a gas outlet connected to a scrubber system. The entire apparatus should be under a gentle flow of nitrogen.

-

Charging the Reactor: Charge the flask with 2-chloro-5-methylpyridine (e.g., 12.75 g, 0.1 mol) and 1,2,4-trichlorobenzene (e.g., 100 mL).

-

Initiator Addition: Add a catalytic amount of benzoyl peroxide (e.g., 0.1 g) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80-130°C with vigorous stirring. Once the temperature is stable, begin bubbling chlorine gas through the solution via the gas dispersion tube. The reaction can also be initiated or accelerated by irradiation with a UV lamp.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography (GC) by periodically taking aliquots from the reaction mixture. The disappearance of the starting material and the sequential appearance of the mono-, di-, and trichlorinated products can be observed.

-

Reaction Completion: Continue the chlorination until the desired level of conversion to 2-chloro-5-(trichloromethyl)pyridine is achieved. Over-chlorination of the aromatic ring can occur if the reaction is left for too long.

-

Work-up:

-

Stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine and hydrogen chloride gas.

-

Cool the reaction mixture to room temperature.

-

The resulting solution of 2-chloro-5-(trichloromethyl)pyridine in 1,2,4-trichlorobenzene can often be used directly in subsequent synthetic steps.[1][3]

-

For isolation, the solvent can be removed by vacuum distillation. The crude product can then be purified by fractional distillation or recrystallization.

-

Safety Precautions:

-

This reaction must be conducted in a well-ventilated fume hood due to the use of highly toxic chlorine gas and the evolution of hydrogen chloride gas.

-

An appropriate scrubber system containing a solution of sodium hydroxide is essential to neutralize unreacted chlorine and the HCl byproduct.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Part B: Electrophilic Aromatic Substitution (Ring Chlorination)

This section outlines a protocol for the synthesis of 2,6-dichloro-3-methylpyridine through the electrophilic chlorination of 2-chloro-5-methylpyridine-1-oxide, followed by deoxygenation. Direct electrophilic chlorination of 2-chloro-5-methylpyridine is challenging and often leads to mixtures. The N-oxide is more reactive towards electrophilic substitution.

Reaction Scheme: Synthesis of 2,6-Dichloro-3-methylpyridine

Caption: Synthesis of 2,6-dichloro-3-methylpyridine via an N-oxide intermediate.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-methylpyridine

This protocol is based on the principles outlined in patent US5334724A for the chlorination of substituted pyridine-1-oxides.[4]

Materials and Equipment:

| Reagent/Equipment | Details | Supplier Example |

| 2-Chloro-5-methylpyridine-1-oxide | Synthesized from 2-chloro-5-methylpyridine | --- |

| o-Phthaloyl chloride | 98% | Sigma-Aldrich |

| Chlorobenzene | Anhydrous | Sigma-Aldrich |

| Triethylamine | >99% | Sigma-Aldrich |

| Nitrogen gas | High purity | Airgas |

| Round-bottom flask | 500 mL, three-necked | VWR |

| Condenser | VWR | |

| Dropping funnel | VWR | |

| Magnetic stirrer and stir bar | VWR | |

| Heating mantle with temperature control | VWR | |

| Steam distillation apparatus | VWR | |

| Methylene chloride | ACS grade | VWR |

| Sodium hydroxide solution | 45% (w/w) | VWR |

Step-by-Step Procedure:

-

Reactor Setup: In a fume hood, set up a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

Charging the Reactor: Dissolve 2-chloro-5-methylpyridine-1-oxide (e.g., 35.9 g, 0.25 mol) and triethylamine (e.g., 50.6 g, 0.50 mol) in chlorobenzene (e.g., 200 mL) in the flask.

-

Addition of Chlorinating Agent: Prepare a solution of o-phthaloyl chloride (e.g., 101.5 g, 0.50 mol) in chlorobenzene (e.g., 50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture under a nitrogen atmosphere. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add water to quench the reaction.

-

Transfer the mixture to a steam distillation apparatus.

-

Perform steam distillation, maintaining a pH of approximately 6 by the continuous addition of 45% sodium hydroxide solution.

-

Collect the distillate and extract it three times with methylene chloride.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification: The crude product can be purified by fractional distillation or recrystallization from a suitable solvent like hexane to yield pure 2,6-dichloro-3-methylpyridine.[4]

Causality Behind Experimental Choices:

-

N-Oxide Activation: The pyridine N-oxide is used as the substrate because the N-O bond increases the electron density of the ring, making it more susceptible to electrophilic attack compared to the parent pyridine.

-

Chlorinating Agent: o-Phthaloyl chloride serves as the chlorinating agent. The reaction proceeds through a rearrangement mechanism.

-

Base: Triethylamine is used as an acid scavenger to neutralize the hydrogen chloride generated during the reaction.

-

Work-up: Steam distillation is an effective method for separating the volatile product from non-volatile impurities and the high-boiling solvent.

References

- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.

- EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents.

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.

- US5334724A - Preparation of substituted 2-chloropyridines - Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 4. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

Application Notes & Protocols: 2-Chloro-5-(dichloromethyl)pyridine in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-(dichloromethyl)pyridine is a bifunctional heterocyclic intermediate of significant value to the agrochemical and pharmaceutical industries. While its direct appearance in literature is less frequent than its close analogs, 2-chloro-5-(chloromethyl)pyridine (CCMP) and 2-chloro-5-(trichloromethyl)pyridine, its strategic utility lies in its dual reactivity. The molecule possesses two distinct reaction sites: a 2-chloro substituent on the pyridine ring, which is primed for nucleophilic aromatic substitution (SNAr), and a dichloromethyl group, which serves as a stable and reliable precursor to a formyl (aldehyde) group.

The importance of this structural family is well-established; CCMP is a cornerstone intermediate for the synthesis of globally significant neonicotinoid insecticides like imidacloprid and acetamiprid.[1][2] 2-Chloro-5-(dichloromethyl)pyridine offers a unique entry point to derivatives containing a 5-formyl group, a key pharmacophore and synthetic handle for further molecular elaboration. This guide provides an in-depth analysis of its synthesis and core applications, complete with detailed protocols grounded in established chemical principles.

Overview of Synthesis and Reactivity

The primary synthetic route to 2-chloro-5-(dichloromethyl)pyridine is the controlled chlorination of an accessible precursor, 2-chloro-5-methylpyridine. The molecule's utility stems from two orthogonal reaction pathways: hydrolysis of the dichloromethyl group and substitution at the C2 position.

Synthesis Protocol: Controlled Chlorination

The synthesis of 2-chloro-5-(dichloromethyl)pyridine from 2-chloro-5-methylpyridine is a free-radical halogenation. The core challenge of this synthesis is managing the reaction's selectivity. The reaction proceeds stepwise through mono-, di-, and trichlorinated products. Stopping the reaction to favor the dichloromethyl intermediate requires careful control over reaction time and the stoichiometry of the chlorinating agent.[3][4]

Protocol 3.1: Synthesis of 2-Chloro-5-(dichloromethyl)pyridine

-

Expert Insight: This protocol is based on established principles of benzylic chlorination. The key to success is incremental addition of the chlorinating agent and diligent monitoring by Gas Chromatography (GC) to maximize the desired product and simplify purification. Inert solvent choice is critical to prevent side reactions.

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser (vented to a scrubber containing a sodium thiosulfate solution), a gas inlet tube, and a thermometer, add 2-chloro-5-methylpyridine (1.0 eq) and a dry, inert solvent such as carbon tetrachloride or dichlorobenzene (approx. 2-3 M concentration).

-

Initiation: Begin vigorous stirring and heat the solution to reflux (60-80 °C). For photo-initiation, irradiate the flask with a UV lamp (254/365 nm). Alternatively, a chemical initiator like azobisisobutyronitrile (AIBN, 0.01-0.02 eq) can be added.

-

Chlorination: Slowly bubble chlorine gas (Cl₂) through the solution via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature and prevent a rapid exotherm.

-

Reaction Monitoring: After the addition of ~1.5 equivalents of chlorine, pause the gas flow and take an aliquot for GC analysis. Analyze for the relative ratios of starting material, 2-chloro-5-(chloromethyl)pyridine, 2-chloro-5-(dichloromethyl)pyridine, and 2-chloro-5-(trichloromethyl)pyridine.

-

Controlled Addition: Continue the incremental addition of chlorine gas (0.1-0.2 eq at a time), followed by GC analysis. Stop the reaction when the concentration of the desired dichloromethyl product is maximized relative to the other components.

-

Workup: Cool the reaction mixture to room temperature. Purge the solution with nitrogen gas to remove any dissolved HCl and excess chlorine.

-

Purification: The solvent can be removed under reduced pressure. The resulting crude mixture of chlorinated pyridines is often separable by fractional distillation under high vacuum due to the differences in boiling points.

Application I: Hydrolysis to 6-Chloronicotinaldehyde

The most powerful application of the dichloromethyl group is its function as a stable precursor to an aldehyde. The hydrolysis of a terminal geminal dihalide is a classic and high-yielding transformation that proceeds via an unstable geminal diol intermediate, which spontaneously eliminates water.[5][6] This makes 2-chloro-5-(dichloromethyl)pyridine an excellent starting material for 6-chloronicotinaldehyde (also known as 2-chloro-5-formylpyridine), a valuable intermediate in its own right.

Mechanism Insight: From Gem-Dihalide to Aldehyde

The reaction is typically performed under basic conditions. Two successive SN2 reactions occur where hydroxide ions displace the chloride ions, forming a gem-diol. This intermediate is inherently unstable due to the presence of two electronegative oxygen atoms on the same carbon and rapidly dehydrates to form the more stable carbonyl C=O double bond.[6][7]

Protocol 4.1: Synthesis of 6-Chloronicotinaldehyde

-

Self-Validation: The success of this protocol is easily validated. The aldehyde product has significantly different physical properties (melting point, polarity) from the starting material, making TLC monitoring straightforward. The appearance of a carbonyl stretch (~1700 cm⁻¹) in the IR spectrum and a characteristic aldehyde proton signal (~10 ppm) in the ¹H NMR spectrum confirms product formation.

-

Reagents & Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chloro-5-(dichloromethyl)pyridine (1.0 eq) and a 10% aqueous solution of sodium hydroxide (3.0-4.0 eq).

-

Catalysis (Optional): For substrates with poor water solubility, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the biphasic mixture to reflux (100-110 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The aldehyde product will be more polar than the starting material.

-

Workup - Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature in an ice bath. Carefully neutralize the solution to pH ~7 by the slow addition of concentrated hydrochloric acid.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 6-chloronicotinaldehyde.

-

Final Purification: The product can be further purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Physical State |

| 2-Chloro-5-(dichloromethyl)pyridine | C₆H₄Cl₃N | 196.46 | Solid / Oil |

| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | White to yellow solid |

Application II: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the pyridine ring is susceptible to displacement by nucleophiles.[8] This SNAr reaction is a cornerstone of pyridine chemistry, enabled by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate. The dichloromethyl group at the 5-position is electron-withdrawing and further activates the ring toward nucleophilic attack. This reaction can be performed while leaving the dichloromethyl group intact, allowing for subsequent conversion to the aldehyde if desired.

Protocol 5.1: Synthesis of a 2-Amino-5-(dichloromethyl)pyridine Derivative

-

Causality of Choices: A high-boiling polar aprotic solvent (like DMSO or NMP) is often chosen to achieve the necessary temperatures for SNAr on less activated systems and to solvate the charged intermediate. Using an excess of the amine nucleophile can serve both as the reactant and the base to neutralize the HCl byproduct, simplifying the reaction setup.

-

Reactor Setup: In a sealed tube or a flask equipped with a reflux condenser, add 2-chloro-5-(dichloromethyl)pyridine (1.0 eq) and the desired amine nucleophile (e.g., morpholine, 2.0-3.0 eq).

-

Solvent: The reaction can be run neat (using the amine as the solvent) or in a high-boiling solvent like DMSO, NMP, or sulfolane.

-

Reaction Conditions: Heat the mixture to 100-150 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. If run in a solvent, dilute with water to precipitate the product or to prepare for extraction. If run neat, dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic solution with water and brine to remove excess amine and any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by silica gel column chromatography to yield the pure 2-amino-5-(dichloromethyl)pyridine derivative.

Conclusion

2-Chloro-5-(dichloromethyl)pyridine stands as a potent and versatile building block in synthetic chemistry. Though less common than its related analogs, its true value is realized in its efficient conversion to 6-chloronicotinaldehyde, a highly valuable intermediate. Furthermore, the orthogonality of its two reactive sites—the C2-chloro group and the C5-dichloromethyl group—allows for a modular approach to synthesis, enabling chemists to perform nucleophilic substitutions on the ring before or after unmasking the aldehyde. The protocols detailed herein provide a robust framework for researchers and drug development professionals to leverage the unique synthetic potential of this important heterocyclic intermediate.

References

- Bayer AG. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (U.S. Patent No. 5,329,011). U.S.

- Bayer AG. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (U.S. Patent No. 5,116,993). U.S.

- Bayer AG. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine. (European Patent No. EP0373463A2).

-

Sharma, K., & Singh, R. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

-

Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. [Link]

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

Ekeeda. (2019, April 30). Aldehydes and Ketones from Geminal Dihalides [Video]. YouTube. [Link]

-

Anonymous. (2019). How will you prepare aldehydes from geminal dihalides? Quora. [Link]

- The Dow Chemical Company. (1986). Preparation of 2-chloro-5-methylpyridine. (U.S. Patent No. 4,612,377). U.S.

-

Chemistry LibreTexts. (2023). Addition of Water to form Hydrates (Gem-Diols). [Link]

-

The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

-

Vedantu. (n.d.). Gem dihalide on hydrolysis gives a vicinal diol b geminal. Retrieved January 28, 2026, from [Link]

-

Doubtnut. (2020, January 18). BY HYDROLYSIS OF GEM-DIHALIDES [Video]. YouTube. [Link]

Sources

- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 4. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 5. quora.com [quora.com]

- 6. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols: 2-Chloro-5-(dichloromethyl)pyridine in Pharmaceutical Research and Development

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

2-Chloro-5-(dichloromethyl)pyridine is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in synthetic organic chemistry. While its primary industrial application has historically been in the synthesis of neonicotinoid insecticides, its unique structural features and reactivity profile make it a valuable scaffold for the construction of novel bioactive molecules with potential therapeutic applications.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications of 2-Chloro-5-(dichloromethyl)pyridine in the synthesis of potential pharmaceutical agents. We will delve into its chemical properties, provide detailed protocols for the synthesis of bioactive derivatives, and discuss the mechanistic rationale behind these synthetic transformations.

The reactivity of 2-Chloro-5-(dichloromethyl)pyridine is primarily centered around the chlorine atom on the pyridine ring and the dichloromethyl group. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The dichloromethyl group can be hydrolyzed to an aldehyde, which can then serve as a handle for a wide range of subsequent chemical modifications. This dual reactivity makes it a valuable starting material for generating diverse molecular architectures for drug discovery screening.

Core Application: Synthesis of Bioactive Hydrazone Derivatives with Antimicrobial and Antimalarial Potential

A promising application of 2-Chloro-5-(dichloromethyl)pyridine in pharmaceutical research lies in the synthesis of novel hydrazone derivatives. A recent study has demonstrated that these derivatives exhibit encouraging antimicrobial and anti-malarial activities, highlighting the potential of this scaffold in the development of new anti-infective agents.[1][2] The overall synthetic strategy involves a two-step process: first, the conversion of 2-Chloro-5-(dichloromethyl)pyridine to the key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, followed by the condensation of this intermediate with various aromatic aldehydes to yield the target hydrazone compounds.[1][2]

Mechanistic Considerations

The synthetic pathway leverages the reactivity of the chloromethyl group (formed in situ or from a related precursor) for nucleophilic substitution by hydrazine, followed by the classic condensation reaction between the resulting hydrazine and an aldehyde to form the hydrazone linkage. The lone pair of electrons on the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the aldehyde's carbonyl group. This is followed by a dehydration step to yield the stable C=N double bond of the hydrazone. The choice of a continuous flow reaction for the initial step offers advantages in terms of efficiency and scalability.[1][2]

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(hydrazinylmethyl)pyridine

This protocol details the synthesis of the crucial hydrazine intermediate from 2-Chloro-5-(chloromethyl)pyridine.

Materials:

-

2-Chloro-5-(chloromethyl)pyridine (or a suitable precursor that can be converted to it)

-

Hydrazine hydrate

-

Ethanol

-

Flow reactor system (for continuous synthesis) or round-bottom flask (for batch synthesis)

-

Standard laboratory glassware and purification apparatus

Protocol (Batch Process):

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (0.85 mol) in 200 mL of ethanol.

-

Heat the solution to reflux.

-

Slowly add a solution of 2-chloro-5-(chloromethyl)pyridine (0.1056 mol) in ethanol dropwise over 1 hour.

-

Maintain the reaction mixture at reflux for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure 2-chloro-5-(hydrazinylmethyl)pyridine.

Protocol (Continuous Flow Process):

For a more efficient and scalable synthesis, a continuous flow reactor can be employed.[1][2] The specific parameters for the flow reactor (e.g., temperature, flow rate, residence time) would need to be optimized based on the specific equipment used.

Part 2: Synthesis of Novel Hydrazone Derivatives

This protocol describes the synthesis of the final bioactive hydrazone compounds from the 2-chloro-5-(hydrazinylmethyl)pyridine intermediate.

Materials:

-

2-Chloro-5-(hydrazinylmethyl)pyridine

-

Various substituted aromatic aldehydes

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware and purification apparatus

Protocol:

-

Dissolve 2-chloro-5-(hydrazinylmethyl)pyridine (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The final hydrazone derivatives can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the synthesized compounds using techniques such as FTIR, NMR, and mass spectrometry.[1][2]

Data Presentation: Synthesized Hydrazone Derivatives and their Bioactivity

The following table summarizes a selection of synthesized hydrazone derivatives and their reported biological activities.

| Compound ID | Aromatic Aldehyde Substituent | Yield (%) | Antimicrobial Activity | Antimalarial Activity |

| HZ-1 | 4-Nitro | >90% | Moderate | Promising |

| HZ-2 | 4-Chloro | >90% | Good | Moderate |

| HZ-3 | 4-Hydroxy | >85% | Good | Promising |

| HZ-4 | 2,4-Dichloro | >90% | Excellent | Not Reported |

| HZ-5 | 4-Methoxy | >85% | Moderate | Moderate |

Note: The qualitative descriptions of bioactivity are based on the findings reported in the cited literature and would require quantitative IC50 values for a full assessment.

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway for bioactive hydrazones.

Conceptual Relationship Diagram

Caption: From starting material to potential drugs.

Future Perspectives and Conclusion

While 2-Chloro-5-(dichloromethyl)pyridine is a well-established intermediate in the agrochemical industry, its potential in pharmaceutical manufacturing is an emerging area of research. The successful synthesis of bioactive hydrazone derivatives with promising anti-infective properties underscores the value of this building block for generating novel drug candidates.[1][2]

Future research should focus on:

-

Lead Optimization: Systematic modification of the aromatic aldehyde component to improve the potency and pharmacokinetic properties of the hydrazone derivatives.

-

Mechanism of Action Studies: Elucidating the specific biochemical pathways targeted by these compounds to understand their antimicrobial and antimalarial effects.

-

Expansion of Chemical Space: Exploring other transformations of the dichloromethyl and chloro groups to create a wider range of diverse molecular scaffolds for high-throughput screening.

References

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

-

Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(8), 1-5. Available at: [Link]

-

Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Available at: [Link]

Sources

Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers

Abstract

Imidacloprid, a prominent member of the neonicotinoid class of insecticides, is distinguished by its systemic properties and high efficacy against a wide range of sucking insects.[1][2] Its synthesis is a key process for agrochemical research and development. This document provides a comprehensive guide to the laboratory-scale synthesis of Imidacloprid, starting from the key intermediate 2-Chloro-5-(chloromethyl)pyridine (CCMP). We will delve into the mechanistic underpinnings of the synthesis, offer a detailed, step-by-step protocol for its execution and purification, and address critical safety and handling considerations. This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles.

Introduction and Mechanistic Overview

The synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine (CCMP) and N-nitro-imidazolidin-2-imine is a classic example of a nucleophilic substitution reaction. The reaction hinges on the displacement of the chloride ion from the chloromethyl group of CCMP by one of the nitrogen atoms of the N-nitro-imidazolidin-2-imine.

Causality of Experimental Choices:

-

The Nucleophile: N-nitro-imidazolidin-2-imine possesses two nitrogen atoms within its ring that could potentially act as nucleophiles. The reaction proceeds by attack from the secondary amine, which is rendered more nucleophilic by the presence of a base.

-

The Electrophile: The carbon atom in the chloromethyl group (-CH₂Cl) of CCMP is electron-deficient due to the electronegativity of the chlorine atom, making it an excellent electrophilic site for nucleophilic attack.

-

Role of the Base: A weak base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the secondary amine of the N-nitro-imidazolidin-2-imine.[3][4] This deprotonation generates a more potent nucleophile (the corresponding anion), which significantly accelerates the rate of the substitution reaction. The use of a stronger base like sodium hydride (NaH) can also be effective but introduces greater safety risks and handling challenges.[5]

-

Solvent Selection: Acetonitrile is a common solvent for this reaction as it is a polar aprotic solvent.[3][4] It effectively dissolves the reactants while not interfering with the reaction by protonating the nucleophile.

The overall reaction can be summarized as follows:

Data Presentation: Reagents and Materials

A summary of the necessary reagents for a typical laboratory-scale synthesis is provided below.

| Reagent/Material | Molecular Weight ( g/mol ) | Suggested Quantity | Moles (mmol) |

| 2-Chloro-5-(chloromethyl)pyridine (CCMP) | 162.01 | 1.62 g | 10 |

| N-nitro-imidazolidin-2-imine (NII) | 130.10 | 1.30 g | 10 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 |

| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Visualized Synthesis and Purification Workflow

The following diagrams illustrate the chemical reaction pathway and the overall experimental workflow.

Caption: Chemical reaction pathway for the synthesis of Imidacloprid.

Caption: Step-by-step experimental workflow for Imidacloprid synthesis.

Experimental Protocols

Synthesis of Imidacloprid

This protocol details the condensation reaction to form Imidacloprid.[3][6]

Materials and Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Thermometer

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[3]

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure homogeneity before heating.

-

Reaction Under Reflux: Heat the reaction mixture to 80°C and maintain this temperature under reflux for approximately 8 hours.[3]

-

Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) until the starting material (CCMP) is consumed.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The inorganic salts (potassium chloride and bicarbonate) will precipitate. Filter the solid salts using a Buchner funnel and wash the solid residue with a small amount of fresh acetonitrile.[3][6]

-

Isolation of Crude Product: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product as a solid.[6]

Purification by Recrystallization

This protocol describes how to purify the crude product.

Procedure:

-

Dissolution: Transfer the crude Imidacloprid to a suitable flask. Add a minimal amount of a suitable solvent, such as ethanol.[4][6]

-

Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[3]

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure Imidacloprid will crystallize out. To maximize yield, you can place the flask in an ice bath after it has reached room temperature.[3]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[3]

-

Drying: Dry the purified Imidacloprid crystals in a vacuum oven to remove any residual solvent. The expected melting point of pure Imidacloprid is in the range of 143-145°C.[3]

Safety and Handling

Researcher Trustworthiness Mandate: The protocols described herein are effective, but safety is paramount. The following precautions must be strictly adhered to.

-

2-Chloro-5-(chloromethyl)pyridine (CCMP): This compound is harmful if swallowed, causes severe skin burns, and serious eye damage.[7][8]

-

Handling: Always handle CCMP in a well-ventilated chemical fume hood.[8] Avoid all personal contact, including inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8]

-

Spills: In case of a spill, clean it up immediately using appropriate procedures for hazardous materials. Avoid generating dust.[9]

-

-

Imidacloprid: While less acutely toxic than CCMP, it is still a biologically active compound and should be handled with care.

-

General Precautions:

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Incomplete reaction. - Inactive reagents. - Insufficient base. | - Extend the reaction time and monitor by TLC. - Use fresh, high-purity reagents. - Ensure the correct stoichiometry of potassium carbonate is used. |

| Impure Product (Multiple Spots on TLC) | - Side reactions. - Incomplete reaction. | - A common impurity is the disubstituted product where two CCMP molecules react with one NII molecule.[12] Ensure a 1:1 molar ratio of reactants. - Purify the product carefully using recrystallization. Column chromatography may be necessary for very impure samples. |

| Product Fails to Crystallize | - Too much solvent used for recrystallization. - Presence of impurities inhibiting crystallization. | - Slowly evaporate some of the solvent to increase the concentration. - Try adding a seed crystal or scratching the inside of the flask to induce crystallization. - The crude product may need further purification before recrystallization. |

References

- Process for preparing imidacloprid.

- Imidacloprid Technical Fact Sheet.

- Study on synthesis of imidacloprid via cascade reaction.

- Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.

- Application Notes and Protocols: Synthesis and Purific

- Imidacloprid synthesis. ChemicalBook.

- Preparation method of imidacloprid impurity.

- Total synthesis of 13 C2 ,15 N-imidacloprid with three stable isotopes in the pyridine ring. Wiley Online Library.

- Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine. Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. ChemicalBook.

- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. PubMed Central.

- SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.

- Discovery of Imidacloprid and Further Developments from Strategic Molecular Designs.

- A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction. Methods and Objects of Chemical Analysis.

- 2-Chloro-5-(chloromethyl)pyridine. Santa Cruz Biotechnology.

- SAFETY DATA SHEET - 2-(Chloromethyl)pyridine Hydrochloride. TCI Chemicals.

- 2-Chloro-5-(trichloromethyl)pyridine. Apollo Scientific.

Sources

- 1. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 5. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. CN110922390A - Preparation method of imidacloprid impurity - Google Patents [patents.google.com]

Application Notes & Protocols for the Flow Chemistry Synthesis of Pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous blockbuster drugs and functional materials. Traditional batch synthesis of these vital heterocycles often contends with challenges related to safety, scalability, and efficiency. This document provides a comprehensive guide to the application of continuous flow chemistry for the synthesis of pyridine derivatives, a technology that offers profound advantages in reaction control, safety, and throughput. We will explore the fundamental principles that make flow chemistry a superior alternative to batch processing for these syntheses. Detailed, field-tested protocols for key transformations, including the Bohlmann-Rahtz and Hantzsch pyridine syntheses, are provided, alongside quantitative comparisons with their batch counterparts. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to implement and optimize the continuous synthesis of pyridine derivatives in their own laboratories.

The Imperative for Innovation: Why Flow Chemistry for Pyridine Synthesis?

Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. However, their synthesis can be hampered by issues such as poor yields, the use of toxic reagents, and multi-step procedures that are difficult to scale.[1] Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz reactions, involve highly exothermic steps or the handling of unstable intermediates. In traditional batch reactors, these characteristics can lead to the formation of hot spots, resulting in side reactions and decreased yields, and pose significant safety risks upon scale-up.[2]

Continuous flow chemistry addresses these challenges by fundamentally changing the reaction environment. Instead of a large, single vessel, reactions are conducted in a continuous stream through a microreactor, coiled tube, or packed bed.[1] This paradigm shift offers several key advantages:

-

Enhanced Safety: The small internal volume of flow reactors dramatically minimizes the amount of hazardous material present at any given moment. This, combined with superior heat transfer, virtually eliminates the risk of thermal runaways, allowing for the safe execution of highly exothermic reactions.[2][3]

-

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors enables exceptionally efficient heat exchange.[1] This precise temperature control minimizes the formation of byproducts and allows for reactions to be run at superheated conditions, drastically accelerating reaction rates. Similarly, efficient mixing ensures homogeneity, leading to more consistent product quality.

-

Rapid Optimization and Scalability: Flow systems allow for the rapid variation of reaction parameters such as temperature, pressure, and residence time, enabling high-throughput experimentation and accelerated optimization.[4] Scaling up production is often a matter of running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), bypassing the complex and often unpredictable challenges of scaling up batch reactors.

-

Increased Yield and Purity: The precise control over reaction parameters and the suppression of side reactions frequently lead to higher yields and cleaner product streams compared to batch processes.[1] For instance, a continuous flow process for the synthesis of the HIV drug Nevirapine reduced the process from five batch steps to a single continuous step, increasing the yield from 58% to 92%.

Foundational Pyridine Syntheses in Continuous Flow

Two of the most venerable methods for constructing the pyridine ring, the Bohlmann-Rahtz and Hantzsch syntheses, are particularly well-suited for adaptation to continuous flow.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis traditionally involves a two-step process: a Michael addition of an enamine to an alkynyl ketone, followed by a high-temperature cyclodehydration of the isolated aminodiene intermediate.[5] This process can be streamlined into a single, efficient operation in a flow reactor, avoiding the need to isolate the intermediate and overcoming issues of its poor solubility.[5][6][7]

-

Reactor Type: A heated stainless steel or PFA (perfluoroalkoxy) coil reactor is ideal. The material choice depends on the required temperature and pressure, with stainless steel offering excellent heat transfer and robustness for higher pressures.

-

Heating: Microwave-assisted flow heating or conductive heating can be employed. Microwave heating can offer rapid and uniform heating, further accelerating the reaction.[6][7]

-

Catalyst: The use of a Brønsted acid catalyst allows the Michael addition and cyclodehydration to occur in a single step.[6][7]

-

Solvent: A mixture of a protic solvent like ethanol and an acid like acetic acid is often used to facilitate both the Michael addition and the subsequent cyclization.[6]

Caption: General workflow for the continuous Bohlmann-Rahtz pyridine synthesis.

This protocol is adapted from Bagley et al. and demonstrates the one-pot synthesis of a trisubstituted pyridine.[6][7][8]

-

Reagent Preparation:

-

Solution A: Prepare a solution of the desired enamine (e.g., ethyl 3-aminocrotonate, 1.3 eq.) and alkynyl ketone (e.g., 1-phenyl-2-propyn-1-one, 1.0 eq.) in a 5:1 mixture of ethanol and acetic acid.

-

-

Flow System Setup:

-

Equip the flow reactor system (e.g., Uniqsis FlowSyn) with a 5 mL stainless steel coil reactor.

-

Set the reactor temperature to 120 °C.

-

Set a back pressure regulator to 100 psi to suppress solvent boiling.

-

Prime the system with the solvent mixture (EtOH/AcOH 5:1).

-

-

Reaction Execution:

-

Pump the premixed reagent solution through the reactor at a flow rate of 1.0 mL/min. This corresponds to a residence time of 5 minutes.

-

The output from the reactor is directed into a collection vessel containing a stirred saturated aqueous solution of sodium bicarbonate to quench the reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, flush the system with the solvent mixture.

-

Extract the collected aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine derivative.

-

Purify the crude product by column chromatography on silica gel.

-

| Parameter | Conventional Batch (Two Steps) | Microwave Batch (One-Pot) | Conductive Heating Flow (One-Pot) |

| Reaction Time | >6 hours | 5 minutes | 5 minutes (residence time) |

| Isolated Yield | ~81% (over two steps)[8] | 86%[6] | 86%[6][8] |

| Productivity | Low | Moderate | High (continuous output) |

| Safety | Lower (high temp, intermediate isolation) | Moderate (sealed vessel) | High (small reaction volume) |

| Scalability | Difficult | Challenging | Straightforward ("scaling-out") |

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[9] This reaction is a cornerstone for the synthesis of many calcium channel blockers. Flow chemistry allows for the efficient and scalable production of these important pharmaceutical scaffolds.[10]

-

Reactor Type: A heated coil reactor is suitable. For reactions that may produce precipitates, a reactor with a wider internal diameter or a continuous stirred-tank reactor (CSTR) might be considered to prevent clogging.

-

Reagent Introduction: The reagents can be premixed and pumped as a single stream, especially for optimization. For scaling up, separate pumps for each reagent stream can provide better control over stoichiometry.

-

Oxidation Step: While the initial cyclization yields a dihydropyridine, the corresponding pyridine can be obtained through a subsequent oxidation step. In a "telescoped" flow setup, the output of the first reactor can be directly fed into a second reactor containing an oxidizing agent, either in solution or as a packed bed of a solid-supported oxidant.

Caption: A simplified workflow for the continuous Hantzsch dihydropyridine synthesis.

This protocol is based on the work of Vanden Eynde et al. and describes a microwave-assisted flow synthesis.[9]

-

Reagent Preparation:

-

Prepare a stock solution by mixing aqueous formaldehyde (37%, 1.0 eq.), ethyl acetoacetate (2.1 eq.), and a methanolic solution of ammonia (15.5%, 2.25 eq.) in methanol. Keep the solution cooled to 5 °C before use.

-

-

Flow System Setup:

-

Set up a continuous flow microwave reactor (e.g., Sairem MiniFlow 200SS) with a suitable coil reactor.

-

Set the microwave power to maintain a reaction temperature of 50-80 °C.

-

-

Reaction Execution:

-

Pump the cold stock solution through the microwave reactor at a flow rate of 1.4 mL/min. The optimal residence time should be determined by preliminary experiments.

-

Collect the output in a flask cooled in an ice bath. The dihydropyridine product often precipitates upon cooling.

-

-

Work-up and Purification:

-

Filter the collected precipitate.

-

Wash the solid with cold ethanol (0-5 °C).

-

Recrystallize the product from ethanol to obtain the pure 1,4-dihydropyridine.

-

(Optional) The resulting dihydropyridine can be dissolved in a suitable solvent and passed through a packed-bed reactor containing an oxidant (e.g., manganese dioxide) to obtain the corresponding pyridine.

-

Advanced Applications: Multi-Step and Diverse Pyridine Syntheses

Flow chemistry truly excels in its ability to "telescope" multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification.[11] This approach is particularly powerful for the synthesis of complex, highly functionalized pyridine derivatives.

Telescoped Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry. Their synthesis can be efficiently automated in a multi-reactor flow setup.[12]

Caption: A two-reactor system for the telescoped synthesis of imidazo[1,2-a]pyridine-2-carboxamides.

This process involves the initial cyclization of a 2-aminopyridine with bromopyruvic acid in the first microreactor to form an imidazo[1,2-a]pyridine-2-carboxylic acid intermediate.[12] The output from this reactor is then directly mixed with an amine and a coupling agent in a second reactor to form the final amide product, all without intermediate work-up.[12]

In-line Purification and Work-up Strategies

A key aspect of efficient continuous manufacturing is the integration of purification steps directly into the flow path. This minimizes manual handling and creates a truly automated "crude-to-pure" process.

-

Liquid-Liquid Extraction: Using membrane-based separators (e.g., Zaiput), immiscible solvent streams can be efficiently separated. This allows for an aqueous wash of the product stream to remove water-soluble impurities or unreacted reagents.

-

Solid-Phase Scavenging: The product stream can be passed through a packed-bed column containing a solid-supported scavenger resin. These resins can selectively bind and remove excess reagents or byproducts. For example, an acid scavenger can remove excess acid catalyst, or a metal scavenger can remove residual palladium from a cross-coupling reaction.

-

Continuous Crystallization: For solid products, the output stream can be mixed with an anti-solvent and passed through a cooling coil to induce crystallization. The resulting slurry can then be collected by filtration.[13]

Conclusion and Outlook

The adoption of continuous flow chemistry represents a paradigm shift in the synthesis of pyridine derivatives. The enhanced safety, precise control over reaction parameters, and seamless scalability offered by this technology provide a robust solution to the limitations of traditional batch chemistry. The protocols and principles outlined in this guide demonstrate that flow synthesis is not merely an academic curiosity but a practical and powerful tool for researchers in both academic and industrial settings. As the technology continues to evolve with the integration of real-time analytics, machine learning for optimization, and advanced in-line purification, the "assembly line" synthesis of complex molecules, including novel pyridine-based therapeutics, will become increasingly commonplace, accelerating the pace of discovery and development.[14]

References

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]

-

Gemoets, H. P. L., et al. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(15), 3978-3996. [Link]

-

VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

-

Laudadio, G. (2024). Advanced Organic Chemistry: Flow Chemistry. YouTube. [Link]

-

Organic Syntheses. (n.d.). Pyridine-N-oxide. Organic Syntheses. [Link]

-

Ito, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

-

Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

-

Wang, Z., et al. (2024). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. ACS Publications. [Link]

-

Christiaens, S., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9985-10002. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Pal, S. (2021). Taster Lecture: Powering Particle Manufacturing with Continuous Flow Reactors. YouTube. [Link]

-

Baxendale, I. R., et al. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Beilstein Journal of Organic Chemistry, 6, 1116-1156. [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PubMed Central. [Link]

-

Zhang, Y.-k., et al. (2026). Continuous Flow Technologies for the Synthesis of Pharmaceutically and Biologically Important Molecules: Update and Analysis. ResearchGate. [Link]

-

Cole, K. P., et al. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning. Chemical Science, 14(30), 8085–8094. [Link]

-

Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]

-

The Kappe Laboratory. (n.d.). Flow Chemistry – Review Articles. The Kappe Laboratory. [Link]

-

Seeberger, P. H. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

-

Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [Link]

-

Sinnott, R. K. (n.d.). Reactor Design-General Principles. Elsevier. [Link]

-